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N-(4-butylphenyl)-4-(morpholin-4-ylmethyl)benzamide
Overview
Description
N-(4-butylphenyl)-4-(morpholin-4-ylmethyl)benzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core with a butylphenyl group and a morpholin-4-ylmethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-4-(morpholin-4-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butylaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Attachment of the Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group is introduced by reacting the benzamide intermediate with morpholine and formaldehyde in the presence of a catalyst such as para-toluenesulfonic acid. This reaction is typically carried out under reflux conditions in a solvent like ethanol.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-4-(morpholin-4-ylmethyl)benzamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholin-4-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Substituted benzamides with different functional groups replacing the morpholin-4-ylmethyl group.
Scientific Research Applications
N-(4-butylphenyl)-4-(morpholin-4-ylmethyl)benzamide: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(4-butylphenyl)-4-(morpholin-4-ylmethyl)benzamide: can be compared with other benzamide derivatives, such as:
N-(4-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide: Similar structure but with a methyl group instead of a butyl group.
N-(4-ethylphenyl)-4-(morpholin-4-ylmethyl)benzamide: Similar structure but with an ethyl group instead of a butyl group.
N-(4-propylphenyl)-4-(morpholin-4-ylmethyl)benzamide: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The butyl group provides increased hydrophobicity, which can enhance its interaction with hydrophobic pockets in biological targets.
Properties
IUPAC Name |
N-(4-butylphenyl)-4-(morpholin-4-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-3-4-18-7-11-21(12-8-18)23-22(25)20-9-5-19(6-10-20)17-24-13-15-26-16-14-24/h5-12H,2-4,13-17H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIGGQRZVXBISN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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